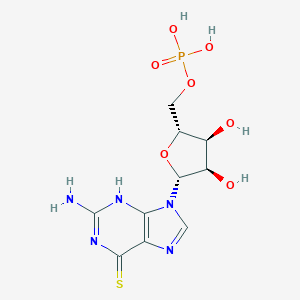
Daphnilongeranin A
Übersicht
Beschreibung
Daphnilongeranin A is a natural product that can be isolated from Daphniphyllum longeracemosum . It is a type of Daphniphyllum alkaloid .
Synthesis Analysis
The synthesis of Daphnilongeranin A involves several key steps. The bridged 6,6-bicyclic system was constructed using a gold (I) catalysed Conia-ene reaction, while the 5- and 7-membered rings were assembled by two diastereoselective Michael addition reactions . A phosphine-promoted [3 + 2] cycloaddition reaction was exploited to construct the sterically congested E ring bearing vicinal tertiary and quaternary centers .Molecular Structure Analysis
Daphnilongeranin A has a molecular weight of 383.48 and a formula of C23H29NO4 . Its structure contains 62 bonds, including 33 non-H bonds, 4 multiple bonds, 2 rotatable bonds, 4 double bonds, and various five, six, seven, eight, nine, ten, eleven, and twelve-membered rings .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Daphnilongeranin A are complex and involve a variety of strategies. These include a gold (I) catalysed Conia-ene reaction and two diastereoselective Michael addition reactions . The biosynthetic network of these alkaloids was reprogrammed into a powerful chemically synthetic network through substrate-, reaction-, and pathway-altering biomimetic strategies .Physical And Chemical Properties Analysis
Daphnilongeranin A appears as a powder . More specific physical and chemical properties are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Pharmacology
Daphnilongeranin A, as part of the Daphniphyllum alkaloids, has been recognized for its complex structures and potential bioactivities. These compounds are studied for their use in traditional medicines and their ability to treat various ailments such as asthma, coughs, rheumatism, inflammation, pyrexia, and snakebites . The exploration of Daphnilongeranin A’s bioactivity could lead to the development of new pharmacological agents.
Synthetic Pathway Studies
The unique synthetic pathways of Daphnilongeranin A are of significant interest. Researchers have been working on understanding and replicating these pathways, which could contribute to advancements in synthetic organic chemistry . This knowledge is crucial for the development of methods to synthesize complex molecules for various applications.
Structural Biology
The structural complexity of Daphnilongeranin A offers a rich field of study for structural biologists. By analyzing its novel skeletons and configurations, scientists can gain insights into the relationship between structure and function in biological molecules .
Cytotoxicity Assessment
Daphnilongeranin A has been evaluated for its cytotoxic effects on various cell lines. This research is vital for the discovery of new anticancer compounds. Studies have shown moderate cytotoxicity against HeLa cells and weak cytotoxicity against other tumor cells, indicating its potential as a lead compound in cancer therapy .
Natural Product Chemistry
As a natural product, Daphnilongeranin A’s isolation and characterization contribute to the field of natural product chemistry. The study of its sources, extraction methods, and purification techniques can enhance our understanding of natural compounds and their applications .
Chemical Synthesis
The chemical synthesis of Daphnilongeranin A’s core structure is a challenge that has been undertaken by chemists. An efficient approach toward the synthesis of its tetracyclic core has been reported, which is a significant step in the total synthesis of such complex alkaloids .
Biogenetic Studies
Understanding the biogenesis of Daphnilongeranin A is crucial for the field of biosynthesis. Researchers aim to reprogram the biosynthetic network of Daphniphyllum alkaloids into a chemically synthetic network through generalized biomimetic strategies .
Safety And Hazards
Zukünftige Richtungen
The future directions for Daphnilongeranin A research could involve further exploration of its synthesis, mechanism of action, and potential applications. The development of synthetic strategies centered on the C4–N and C1–C8 bonds of calyciphylline A, which took full advantage of the suitable substrates, reactions, and pathways that are altered from their counterparts in the postulated biogenetic network, could be a promising direction .
Eigenschaften
IUPAC Name |
methyl (1S,2S,3R,5R,6S,10S)-2,6-dimethyl-21-oxo-14-oxa-8-azahexacyclo[11.6.1.11,5.02,10.03,8.017,20]henicosa-13(20),17-diene-18-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO4/c1-12-10-24-11-13-4-5-17-19-14(6-7-28-17)16(21(26)27-3)9-23(19)20(25)15(12)8-18(24)22(13,23)2/h12-13,15,18H,4-11H2,1-3H3/t12-,13-,15-,18-,22-,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYCEKHYHLUROK-DCLOCNOKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2CC3CCC4=C5C(=C(CC56C3(C2CC1C6=O)C)C(=O)OC)CCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN2C[C@H]3CCC4=C5C(=C(C[C@]56[C@]3([C@H]2C[C@H]1C6=O)C)C(=O)OC)CCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Daphnilongeranin A | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is unique about the structure of daphnilongeranin A compared to other Daphniphyllum alkaloids?
A1: Daphnilongeranin A is the first reported example of a seco-10,17-longistylumphylline A type Daphniphyllum alkaloid. [] This means it possesses a unique structural feature where the usual ring system found in longistylumphylline A is cleaved at the bond between carbon atoms 10 and 17.
Q2: What is the significance of the synthetic strategies employed in the total synthesis of Daphniphyllum alkaloids, including daphnilongeranin A?
A2: Researchers developed a generalized biomimetic approach for the synthesis of various Daphniphyllum alkaloids, including daphnilongeranin A. This approach focuses on strategically forming the C4-N and C1-C8 bonds of calyciphylline A, a structurally related alkaloid. [] This method cleverly utilizes readily available starting materials and optimized reaction pathways, deviating from the complex biosynthetic routes found in nature.
Q3: How does the synthesis of daphnilongeranin B relate to the study of daphnilongeranin A?
A3: While structurally distinct, the synthesis of daphnilongeranin B provides valuable insights into constructing the complex ring systems found in Daphniphyllum alkaloids. For instance, understanding the formation of the [7-5-5] tricyclic core in daphnilongeranin B [] can offer valuable knowledge for synthesizing the unique skeleton of daphnilongeranin A.
Q4: What is the significance of the isolation of longeracinphyllin A in relation to daphnilongeranin A?
A4: Longeracinphyllin A, isolated from the same plant species as daphnilongeranin A, is categorized as a daphnilongeranin B type alkaloid with a rearranged α,β-unsaturated ketone group. [] Studying the structural similarities and differences between these compounds can shed light on the biosynthesis and potential biological activities within this family of alkaloids.
Q5: What are some of the key reactions employed in the synthesis of the complex ring systems found in Daphniphyllum alkaloids like daphnilongeranin B?
A5: Several key reactions have been employed successfully: * Gold(I)-catalyzed Conia-ene reaction: This reaction efficiently constructs the bridged 6,6-bicyclic system found in the core of daphnilongeranin B. [, ] * Diastereoselective Michael additions: These reactions allow for the controlled formation of the 5- and 7-membered rings within the daphnilongeranin B core structure. [, ]* Photochemical [2+2] cycloaddition and Grob fragmentation: This sequence provides a concise route to the [5-6-7] tricyclic ring skeleton found in daphnilongeranin B and related alkaloids. []
Q6: What is the significance of developing a scalable route to daphnilongeranin B?
A6: Developing a scalable route to daphnilongeranin B allows researchers to access sufficient quantities of this complex molecule for further study. [] This is crucial for investigating its biological activity, exploring potential applications, and potentially synthesizing more complex Daphniphyllum alkaloids like hybridaphniphylline B.
Q7: How was the Claisen rearrangement utilized in the synthesis of daphnilongeranin B and what challenges were addressed?
A7: The Claisen rearrangement of an allyl dienol ether played a crucial role in constructing the daphnilongeranin B framework. [] Researchers successfully optimized the reaction conditions by carefully selecting the substrate and utilizing protic solvents. This approach mitigated the undesired Cope rearrangement, a competing reaction pathway, highlighting the importance of fine-tuning reaction parameters in complex molecule synthesis.
Q8: What role does the Diels-Alder reaction play in the synthesis of hybridaphniphylline B and what are its implications for future research?
A8: The intermolecular Diels-Alder reaction is employed strategically in the late stages of hybridaphniphylline B synthesis. This reaction joins a fully elaborated cyclopentadiene unit with asperuloside tetraacetate, a glycosylated derivative. [] The success of this late-stage coupling opens avenues for exploring the synthesis of even more complex Daphniphyllum alkaloids with diverse structural features.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



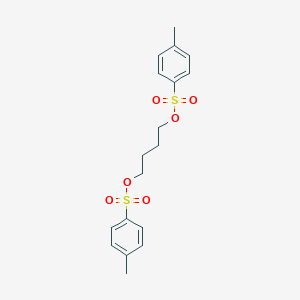
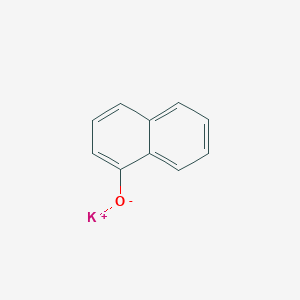



![8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4,5]decane bromide](/img/structure/B107874.png)

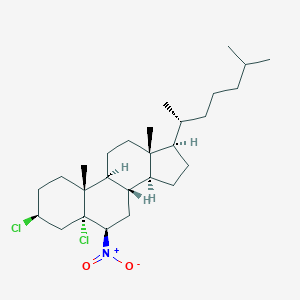
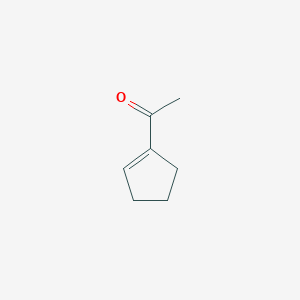
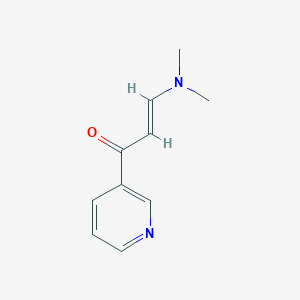
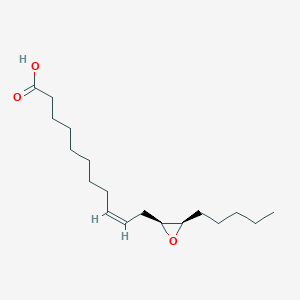
![11b-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridine-5,6-dione](/img/structure/B107894.png)

